HDAC8 Inhibitory Potency: Comparable to SAHA, Superior to In-Class Analogs
H8-A5 inhibits HDAC8 with an IC50 of 1.9 µM, which is comparable to the clinically used pan-HDAC inhibitor SAHA (IC50 = 4.3 µM) and superior to the structurally related analog H8-A3 (IC50 = 1.8 µM) and H8-A4 (IC50 = 1.8 µM) [1].
| Evidence Dimension | HDAC8 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.9 µM |
| Comparator Or Baseline | SAHA (vorinostat) IC50 = 4.3 µM; H8-A3 IC50 = 1.8 µM; H8-A4 IC50 = 1.8 µM |
| Quantified Difference | H8-A5 is 2.3-fold more potent than SAHA; H8-A5 is equipotent to H8-A3/H8-A4 (within 0.1 µM) |
| Conditions | In vitro HDAC8 enzyme activity assay using fluorogenic substrate |
Why This Matters
H8-A5 achieves HDAC8 inhibition comparable to the FDA-approved pan-inhibitor SAHA while offering a distinct selectivity profile (see below), making it a valuable tool for dissecting HDAC8-specific biology.
- [1] Hou X, Du J, Liu R, Zhou Y, Li M, Xu W, Fang H. Enhancing the Sensitivity of Pharmacophore-Based Virtual Screening by Incorporating Customized ZBG Features: A Case Study Using Histone Deacetylase 8. J Chem Inf Model. 2015 Apr 27;55(4):861-71. (Table 3) View Source
